molecular formula C15H14BrF3N6O B12351483 1-[4-Bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea

1-[4-Bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B12351483
M. Wt: 431.21 g/mol
InChI Key: HCBQLMFRXLXMFV-UHFFFAOYSA-N
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Description

1-[4-Bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea is a complex organic compound that features a unique combination of bromine, tetrazole, and trifluoromethyl groups

Preparation Methods

The synthesis of 1-[4-Bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. The preparation begins with the synthesis of the tetrazole ring, which can be achieved through a [2+3] cycloaddition reaction between a nitrile and an azide . The bromination of the phenyl ring is usually carried out using N-bromosuccinimide (NBS) under radical conditions . The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide. The final step involves the formation of the urea linkage through the reaction of an isocyanate with an amine derivative.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[4-Bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS), lithium aluminum hydride (LiAlH4), and sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-Bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The bromine and trifluoromethyl groups contribute to the compound’s lipophilicity and ability to penetrate cell membranes, enhancing its biological activity.

Comparison with Similar Compounds

1-[4-Bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in other similar compounds.

Properties

Molecular Formula

C15H14BrF3N6O

Molecular Weight

431.21 g/mol

IUPAC Name

1-[4-bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C15H14BrF3N6O/c16-9-4-5-12(11(7-9)13-22-24-25-23-13)21-14(26)20-10-3-1-2-8(6-10)15(17,18)19/h1-7,13,22-25H,(H2,20,21,26)

InChI Key

HCBQLMFRXLXMFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)Br)C3NNNN3)C(F)(F)F

Origin of Product

United States

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